
(6-(Difluoromethoxy)pyridin-3-yl)methanol
描述
“(6-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It is related to the class of organic compounds known as phenylpyridines .
Synthesis Analysis
The synthesis of similar compounds, such as 6-arylated-pyridin-3-yl methanol derivatives, has been reported in the literature . These compounds were synthesized and characterized using various methods, including FTIR, 1H NMR, 13C NMR, and UV-Visible spectrometer methods . The DFT results were found to be in fair agreement with the experiment .
Molecular Structure Analysis
The molecular structure of “(6-(Difluoromethoxy)pyridin-3-yl)methanol” can be represented by the InChI code: 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
科学研究应用
Catalytic Applications
- Ethylene Oligomerization : Nickel complexes with ligands like (pyridin-2-yl)methanol have been synthesized and tested for their effectiveness in ethylene oligomerization, showing promising results (Kermagoret & Braunstein, 2008).
Molecular Structures and Coordination Compounds
- Iron(II) Complexes : Iron(II) bis-α-benzyldioximate complexes with 3- and 4-pyridine hemiacetals were synthesized and studied for their structure and physicochemical properties, contributing to our understanding of coordination chemistry (Bourosh et al., 2018).
- Photocatalytic Water Reduction : Studies on 3d element complexes of pentadentate bipyridine-pyridine-based ligands, including those similar to (6-(Difluoromethoxy)pyridin-3-yl)methanol, have shown their potential in photocatalytic water reduction (Bachmann et al., 2013).
Crystallography and Synthesis
- Crystal Structure Analysis : Research involving derivatives of pyridine methanol, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provides insights into molecular and crystalline structures important for various applications (Percino et al., 2005).
Electrocatalysis and CO2 Reduction
- Electrocatalytic Reduction of CO2 to Methanol : Derivatives of pyridine, like pyridinium, have been implicated as catalysts for the reduction of CO2 to methanol. Studies have shown their potential in facilitating this environmentally significant reaction (Yan et al., 2014).
Corrosion Inhibition
- Inhibitors for Mild Steel : Triazole derivatives like (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol were investigated as corrosion inhibitors for mild steel, showing significant effectiveness (Ma et al., 2017).
Single-Molecule Magnets
- Cobalt(II) Single-Ion Magnet : A study on tris[6-(1 H-pyrazol-1-yl)pyridin-2-yl]methanol for constructing a trigonal-prismatic cobalt(II) complex revealed single-molecule-magnet behavior, an important aspect in the field of molecular magnetism (Yao et al., 2018).
属性
IUPAC Name |
[6-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNTAXNTQWXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283861 | |
| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Difluoromethoxy)pyridin-3-yl)methanol | |
CAS RN |
1375098-07-9 | |
| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375098-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

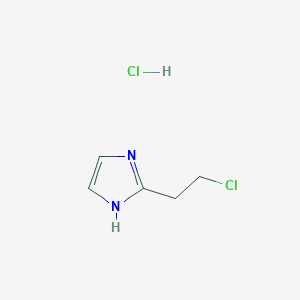
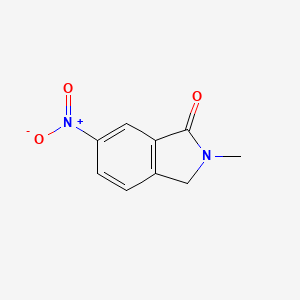
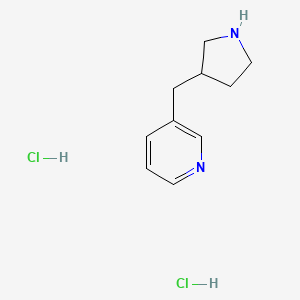
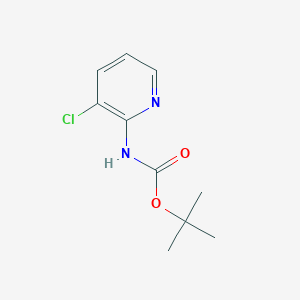
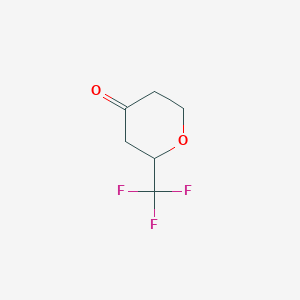
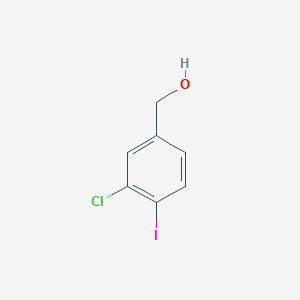
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
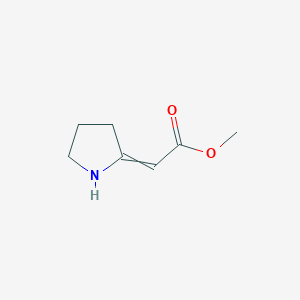
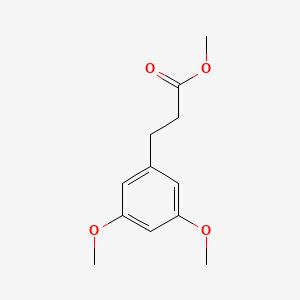
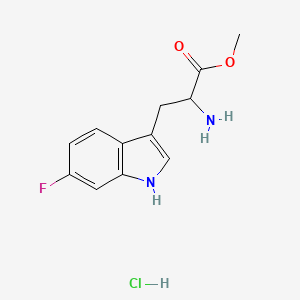
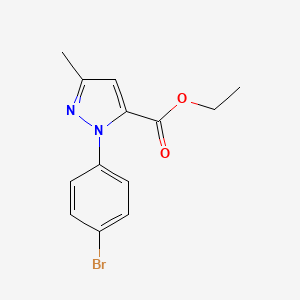
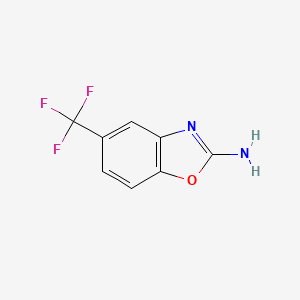
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)